molecular formula C2H5Cl4Si2 B132224 1,1,3,3-Tetrachloro-1,3-disilabutane CAS No. 148859-49-8

1,1,3,3-Tetrachloro-1,3-disilabutane

Cat. No. B132224
M. Wt: 227 g/mol
InChI Key: HWRGHMQXJBDVPL-UHFFFAOYSA-N
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Description

Determination of Molecular Structure

The molecular structure of 1,1,3,3-tetrachloro-1,3-disilacyclobutane has been elucidated using Raman and infrared spectroscopy. The studies confirmed a planar structure for the four-membered ring, with frequency and intensity calculations of the infrared- and Raman-active vibrations supporting this configuration. The spectra were recorded in both the solid state and using matrix isolation techniques, which provided a reliable assignment of the observed bands to calculated frequencies .

Synthesis Analysis

Although the provided data does not directly describe the synthesis of 1,1,3,3-tetrachloro-1,3-disilacyclobutane, related compounds such as disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have been synthesized through the hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability and solubility in common organic solvents, indicating potential for similar synthetic routes or stability for 1,1,3,3-tetrachloro-1,3-disilacyclobutane .

Chemical Reactions Analysis

The reactivity of related silicon-containing compounds has been explored. For instance, tetrasila-1,3-butadiene derivatives have been synthesized and their transformation into disilenyl anions has been studied. These reactions involve the reductive cleavage of Si-Si bonds and the formation of sp2-type silyl anions, suggesting that 1,1,3,3-tetrachloro-1,3-disilacyclobutane might also undergo interesting transformations . Additionally, the 1,4-additions of HCl and HBr to a tetrasilabutadiene have been reported, leading to unsymmetrically substituted disilenes. This indicates that halogen addition reactions could be a relevant area of study for 1,1,3,3-tetrachloro-1,3-disilacyclobutane as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,3,3-tetrachloro-1,3-disilacyclobutane can be inferred from related compounds. For example, the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been determined, revealing a non-planar four-membered ring with significant dihedral angles. This suggests that 1,1,3,3-tetrachloro-1,3-disilacyclobutane may also exhibit unique geometric and electronic properties due to its silicon content and structure . The oxidation reactions of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, which shares some structural similarities, have been studied, indicating that oxidation could be a relevant reaction for 1,1,3,3-tetrachloro-1,3-disilacyclobutane as well .

Scientific Research Applications

Structural Analysis

  • The structure of 1,1,3,3-tetrachloro-1,3-disilacyclobutane was confirmed using infrared and Raman spectra, with a planar structure established for the four-membered ring (Schnöckel et al., 1985).

Chemical Vapor Deposition (CVD) Applications

  • It's used as a precursor for depositing silicon-carbide films on silicon surfaces, important in microelectromechanical systems (Stoldt et al., 2001).
  • 1,3-Disilabutane has been used in low-pressure chemical vapor deposition to deposit polycrystalline 3C-SiC thin films, analyzing their composition, microstructure, and stress (Roper et al., 2008).

Polymerization and Material Synthesis

  • Ring-opening polymerization of 1,1,3,3-tetrachloro-1,3-disilacyclobutane led to the creation of poly(dichlorosilaethylene) and poly(silaethylene), with applications in high-purity ceramic yields (Wu & Interrante, 1992).
  • The molecular structure of the polymer poly(silylenemethylene) was characterized, offering insights into potential applications in materials science (Shen & Interrante, 1996).

Chemical Reactions and Synthesis

  • Various derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes were synthesized, indicating its versatility in organosilicon chemistry (Basenko et al., 2018).

Gas-Phase Chemical Reactions

  • In the hot-wire chemical vapor deposition process, the gas-phase chemical species from 1,1,3,3-tetramethyl-1,3-disilacyclobutane were identified, helping to understand the decomposition and formation processes (Tong & Shi, 2009).

Silicon-Carbon Alloy Growth

  • 1,3-Disilabutane was proposed as a new carbon source for the growth of Si1-yCy films, showing potential in semiconductor technology (Yagi et al., 2004).

Safety And Hazards

The safety data sheet for 1,1,3,3-Tetrachloro-1,3-disilabutane indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .

properties

InChI

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGHMQXJBDVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C[Si](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576255
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrachloro-1,3-disilabutane

CAS RN

148859-49-8
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetrachloro-1,3-disilabutane

Citations

For This Compound
7
Citations
DW Brown… - 1992 - apps.dtic.mil
Phase I conclusively showed the feasibility of rational design of single molecule-source reagents that could lead to improvements in the chemical vapor deposition of stoichiometric Beta …
Number of citations: 0 apps.dtic.mil
J Fréchette, C Carraro - Physical Review B, 2006 - APS
Polarized light scattering experiments from individual apolar (Si) and polar (SiC) semiconductor nanowires of uniform diameter reveal a large polarization anisotropy. The origin of this …
Number of citations: 45 journals.aps.org
J Fréchette, C Carraro - Journal of the American Chemical Society, 2006 - ACS Publications
Silicon carbide nanowires are being actively pursued as components for nanoelectromechanical sensors, nanocatalytic elements, and nano-optical circuits able to operate in harsh …
Number of citations: 37 pubs.acs.org
J Prakash, BM Tripathi, SK Ghosh - Intelligent Coatings for Corrosion …, 2015 - Elsevier
Generally, protective layer coatings, usually comprised of refractory materials, are used to protect substrate materials in oxidative/corrosive environments. The refractory materials used …
Number of citations: 6 www.sciencedirect.com
BR Yoo, IN Jung - Advances in Organometallic Chemistry, 2004 - books.google.com
Si–C bond-forming reactions are the foundation of organosilicon chemistry and the silicone industry. Even though silicon (26%) is the second most abundant element after oxygen (49.5…
Number of citations: 27 books.google.com
R Maboudian, C Carraro, DG Senesky… - Journal of Vacuum …, 2013 - pubs.aip.org
Advances in silicon carbide microfabrication and growth process optimization for silicon carbide nanostructures are ushering in new opportunities for microdevices capable of operation …
Number of citations: 174 pubs.aip.org
C Shiyi, W Jun, W Hao - Rare Metal …, 2013 - … PO BOX 51, XIAN, SHAANXI 710016 …
Number of citations: 8

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